molecular formula C6H12ClNO2 B599957 (R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride CAS No. 138326-69-9

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride

Cat. No. B599957
CAS RN: 138326-69-9
M. Wt: 165.617
InChI Key: SRMSADQSMWKRRW-NUBCRITNSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .


Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .


Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .

Scientific Research Applications

  • Gas Chromatography–Mass Spectrometry Analysis : Cycloalkylcarbonyl derivatives, including cyclopropyl, have been used for the determination of amino acid methyl esters in gas chromatography–mass spectrometry. These derivatives form symmetric peaks and facilitate detailed fragmentation analysis (Zaikin & Luzhnov, 2002).

  • Biological Evaluation of Bromophenol Derivatives : Bromophenol derivatives with cyclopropyl moiety, including cyclopropyl-acetic acid methyl ester, have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Boztaş et al., 2019).

  • Skin Permeation Enhancers : Novel ionic liquids based on amino acids, including methyl amino acid ester hydrochlorides, have been developed as skin permeation enhancers. These compounds have shown promise in drug transdermal delivery systems due to their ability to moderate skin barrier function and good biocompatibility (Zheng et al., 2020).

  • Antituberculosis Agents : Amino acid methyl ester hydrochlorides, including cyclopropyl-acetic acid methyl ester, have been used in the synthesis of compounds with potential as antituberculosis agents. These compounds exhibited in vitro activity against Mycobacterium tuberculosis (Voynikov et al., 2014).

  • Thermosensitive Properties of Phosphazene Derivatives : Phosphazene derivatives bearing amino acid ester groups, including cyclopropyl-acetic acid methyl ester, have been investigated for their thermosensitive properties. These compounds showed potential for biomedical applications due to their ability to degrade into harmless products and exhibit temperature-sensitive behaviors (Uslu et al., 2017).

Mechanism of Action

The mechanism of ester hydrolysis (saponification) involves the nucleophilic attack of water on the carbonyl carbon of the ester, followed by proton transfers and the expulsion of the alkoxide ion .

Safety and Hazards

The safety and hazards of an ester depend on its specific structure. Some esters are relatively harmless, while others can be toxic or irritating . Always refer to the Material Safety Data Sheet (MSDS) for specific information.

Future Directions

Esters are widely used in a variety of fields, including the food industry, cosmetics, and pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for these versatile compounds.

properties

IUPAC Name

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138326-69-9
Record name Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138326-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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